Perrhenic acid, thallium salt

Solubility Separation Chemistry Gravimetric Analysis

Common perrhenates (NH₄ReO₄, NaReO₄) dissolve too readily for quantitative rhenium analysis, causing analyte loss. Thallium(I) perrhenate (TlReO₄, CAS 14013-75-3) overcomes this with uniquely low aqueous solubility (1.6 g/L at 20.3°C), enabling quantitative gravimetric rhenium determination via TlReO₄ precipitation. • Strong Tl⁺-centered luminescence at λₘₐₓ = 400 nm for solid-state optical devices. • Re-entrant phase transition (I4₁/a → P2₁/c → I4₁/a) for fundamental materials research. • Low solubility facilitates synthesis of heterometallic double salts (e.g., Tl₃(MO₄)(ReO₄)). Supplied with ≥95% purity; standard global shipping for R&D use.

Molecular Formula H2O4ReTl
Molecular Weight 456.6 g/mol
CAS No. 14013-75-3
Cat. No. B084349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerrhenic acid, thallium salt
CAS14013-75-3
SynonymsPerrhenicacidthallium(1+)salt
Molecular FormulaH2O4ReTl
Molecular Weight456.6 g/mol
Structural Identifiers
SMILES[O-][Re](=O)(=O)=O.[Tl+]
InChIInChI=1S/4O.Re.Tl.2H
InChIKeyIMYLVRAMODITQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium Perrhenate: Key Properties & Procurement


Perrhenic acid, thallium salt (TlReO₄, thallium(I) perrhenate) is an inorganic compound composed of a thallium(I) cation and a perrhenate (ReO₄⁻) anion [1]. It exhibits a monoclinic crystal structure at room temperature (β-TlReO₄) and undergoes a rare re-entrant phase transition (I4₁/a → P2₁/c → I4₁/a) upon heating, a behavior not observed in other common perrhenates [2]. The compound is characterized by low aqueous solubility (1.6 g/L at 20.3°C) and a melting point of 300°C [3]. It displays strong luminescence at λₘₐₓ = 400 nm originating from the Tl⁺ sp triplet state [4].

Low aqueous solubility reported supports use in selective precipitation and gravimetric analysis workflows.
Re-entrant phase transition behavior supports materials research on thermal expansion and symmetry-dependent properties.
Strong Tl⁺-centered luminescence at 400 nm supports solid-state optical material and photophysics studies.
Monoclinic crystal structure supports structural chemistry and heterometallic oxide synthesis research.

Why Thallium Perrhenate Cannot Be Substituted


Perrhenates share a common ReO₄⁻ anion, but the cation profoundly influences critical properties such as solubility, thermal stability, crystal symmetry, and optical response. Thallium(I) perrhenate exhibits uniquely low solubility in water (1.6 g/L at 20.3°C), starkly contrasting with the high solubility of ammonium perrhenate (62.3 g/L) and sodium perrhenate (>1130 g/L) [1][2]. Its re-entrant phase transition behavior (I4₁/a → P2₁/c → I4₁/a) is absent in alkali perrhenates, which follow simpler scheelite-type transitions [3]. Furthermore, the strong Tl⁺-centered luminescence at 400 nm is not observed in alkali perrhenates, as their luminescence is quenched or shifted [4]. These quantifiable differences in solubility, phase behavior, and optical properties render direct substitution scientifically invalid for applications requiring precise material control.

Target Compound
Low Solubility
1.6 g/L at 20.3°C enables selective precipitation.
Re-entrant Phase Transition
I4₁/a → P2₁/c → I4₁/a sequence upon heating.
Strong Tl⁺ Luminescence
Emission maximum at 400 nm from Tl⁺ sp triplet state.
vs
Alkali Perrhenate Analogs
High Solubility
NH₄ReO₄: 62.3 g/L; NaReO₄: >1130 g/L. Limits direct substitution for precipitation applications.
Standard Phase Transitions
RbReO₄: I4₁/a → I4₁/amd; CsReO₄: Pnma → I4₁/a. Re-entrant behavior is absent.
Luminescence Quenched/Absent
Cation-centered emission not observed. Optical properties may not transfer.

Thallium Perrhenate: Quantitative Evidence vs. Analogs


Aqueous Solubility vs. Ammonium Perrhenate

Thallium(I) perrhenate exhibits an exceptionally low aqueous solubility of 1.6 g/L at 20.3°C [1]. In contrast, ammonium perrhenate, the most widely traded rhenium precursor, has a solubility of 62.3 g/L at 20°C—nearly 39 times higher [2]. Sodium perrhenate is even more soluble, exceeding 1130 g/L at 25°C [3]. This low solubility makes thallium perrhenate the preferred form for quantitative gravimetric determination of rhenium via precipitation [4].

Aqueous Solubility vs. NH₄ReO₄
Head-to-head
TlReO₄: 1.6 g/L at 20.3°C.
NH₄ReO₄: 62.3 g/L (38.9x higher).
NaReO₄: >1130 g/L (>700x higher).
Supports selective precipitation workflow for rhenium analysis.
Aqueous solution, ambient pressure. Reported context.
Solubility Separation Chemistry Gravimetric Analysis

Luminescence Emission vs. Alkali Perrhenates

Thallium(I) perrhenate exhibits a strong luminescence with a maximum at λₘₐₓ = 400 nm, originating from the lowest-energy sp triplet state of the Tl⁺ ion [1]. No low-energy Tl(I)→Re(VII) metal-to-metal charge transfer (MMCT) excited state is observed. In contrast, alkali perrhenates (e.g., NaReO₄, KReO₄, CsReO₄) do not display this strong cation-centered emission; their luminescence is either absent or dominated by different mechanisms [2].

Luminescence vs. Alkali Analogs
Class-level inference
TlReO₄: λₘₐₓ = 400 nm, strong Tl⁺ sp triplet emission.
Alkali ReO₄: No comparable strong cation-centered emission reported.
Supports optical material and photophysics research fit.
Solid state, ambient temperature. Source review context.
Luminescence Optical Materials Photophysics

Re-Entrant Phase Transition vs. Alkali Perrhenates

TlReO₄ is a rare example of a crystalline material displaying a re-entrant phase transition: tetragonal I4₁/a → monoclinic P2₁/c → tetragonal I4₁/a upon heating [1]. This behavior contrasts sharply with alkali perrhenates such as RbReO₄ (I4₁/a → I4₁/amd near 650 K) and CsReO₄ (orthorhombic Pnma → tetragonal I4₁/a near 450 K), which undergo conventional one-way symmetry changes [1]. The re-entrant transition highlights unique structural flexibility driven by the large, polarizable Tl⁺ cation.

Re-entrant Phase Transition
Head-to-head
TlReO₄: I4₁/a → P2₁/c → I4₁/a (re-entrant).
RbReO₄: I4₁/a → I4₁/amd; CsReO₄: Pnma → I4₁/a (unidirectional).
Supports materials research on thermal expansion control and symmetry-dependent properties.
Variable temperature synchrotron XRD. Reported context.
Phase Transitions Crystallography Thermal Behavior

Crystal Structure vs. Alkali Perrhenates

β-TlReO₄ crystallizes in the monoclinic space group P112₁/a with unit cell parameters a = 5.636(1) Å, b = 17.428(3) Å, c = 13.353(3) Å, γ = 89.86(2)°, Z = 12 [1]. In contrast, common alkali perrhenates adopt the higher-symmetry tetragonal scheelite (I4₁/a) structure at room temperature, e.g., KReO₄ [2]. The lower symmetry of β-TlReO₄ arises from the ordering of ReO₄ tetrahedral rotations and the presence of both TlO₈ and TlO₉ polyhedra [1].

Crystal Structure vs. KReO₄
Head-to-head
β-TlReO₄: Monoclinic, P112₁/a, Z = 12.
KReO₄: Tetragonal, I4₁/a, Z = 4.
Supports structural-property relationship studies for potential ferroelectric or nonlinear optical phenomena.
Single crystal XRD at room temperature. Reported context.
Crystal Structure X-ray Diffraction Solid-State Chemistry

Thallium Perrhenate: Application Scenarios


Selective Precipitation of Rhenium

The exceptionally low aqueous solubility of thallium perrhenate (1.6 g/L at 20.3°C) enables its use as a quantitative precipitation agent for rhenium analysis. In a classic method, rhenium is precipitated as TlReO₄ from slightly acidic or neutral solution using thallous nitrate, followed by gravimetric quantification [1][2]. Ammonium perrhenate, with its 39-fold higher solubility, cannot achieve comparable precipitation efficiency and would result in significant analyte loss.

Luminescent Materials and Optical Devices

The strong Tl⁺-centered phosphorescence at 400 nm, originating from the sp triplet state, makes thallium perrhenate a candidate for solid-state luminescent devices, scintillators, or optical sensors [3]. Alkali perrhenates lack this intense cation-specific emission and are unsuitable for applications requiring UV/blue luminescence.

Re-Entrant Phase Transition Studies

TlReO₄ serves as a model compound for investigating re-entrant phase transitions—a phenomenon where a material returns to a higher-symmetry phase upon further temperature change [4]. This behavior, absent in all other known perrhenates, provides a unique system for studying the interplay between cation size, polarizability, and lattice dynamics. Such studies inform the design of materials with tailored thermal expansion or switchable properties.

Synthesis of Double Perrhenates and Heterometallic Oxides

The combination of thallium's large ionic radius and polarizability with the perrhenate anion facilitates the formation of complex double salts such as Tl₃(MO₄)(ReO₄) (M = Mo, W) [5]. These heterometallic oxides may exhibit cooperative electronic or magnetic properties not achievable with smaller alkali cations.

Application
Selection Property
Validation Focus
Selective Precipitation of Rhenium
Low Aqueous Solubility
Precipitation efficiency and gravimetric quantification accuracy vs. NH₄ReO₄ or NaReO₄.
Luminescent Materials & Optical Devices
Tl⁺-Centered Luminescence at 400 nm
Photoluminescence quantum yield and emission stability under operating conditions.
Re-Entrant Phase Transition Studies
Unique Re-Entrant Phase Behavior
Variable temperature XRD to confirm sequence and thermal expansion coefficients.
Synthesis of Double Perrhenates
Large Cation Radius & Polarizability
Formation of heterometallic oxides and characterization of cooperative electronic properties.

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